

Application Notes and Protocols for ErSO in a Mouse Xenograft Model

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Compound of Interest		
Compound Name:	ErSO	
Cat. No.:	B8199062	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **ErSO**, a small molecule activator of the anticipatory unfolded protein response (a-UPR), in mouse xenograft models of estrogen receptor-positive (ER α +) breast cancer.[1] The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **ErSO** and its derivatives.

Introduction

Estrogen receptor-alpha positive (ER α +) breast cancer is the most common subtype of breast cancer, with endocrine therapies being the standard of care.[1][2] However, resistance to these therapies is a significant clinical challenge.[2][3] **ErSO** is a novel small molecule that has demonstrated remarkable efficacy in preclinical models of ER α + breast cancer by selectively inducing cancer cell death through the activation of the anticipatory unfolded protein response (a-UPR).[1][4] This compound and its more potent derivative, **ErSO**-TFPy, have been shown to cause rapid and complete regression of large, established tumors in various mouse xenograft models, including those resistant to standard therapies.[1][5][6] Notably, **ErSO**-TFPy has induced complete tumor eradication with a single dose.[3][5][7] These findings present a promising new therapeutic strategy for ER α + breast cancer.

Mechanism of Action



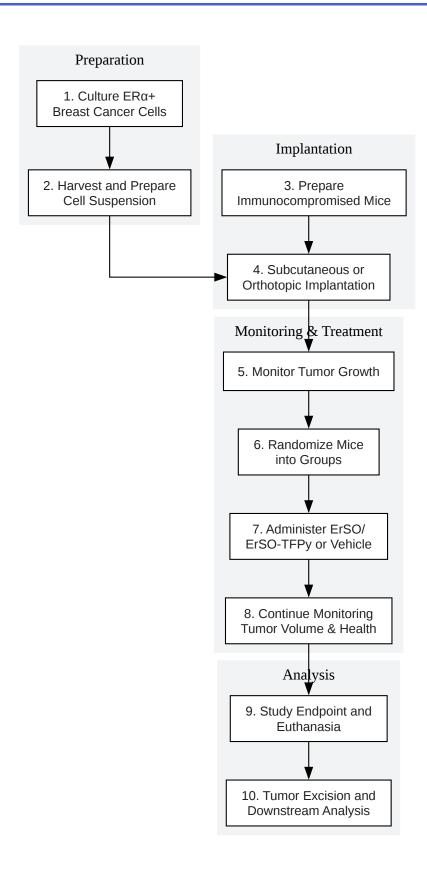
ErSO's anticancer activity is mediated through the activation of the anticipatory unfolded protein response (a-UPR) in ER α -positive breast cancer cells.[1] This pathway, typically involved in cellular protection, is hyperactivated by **ErSO**, leading to selective necrosis of the cancer cells while leaving normal cells unharmed.[1][4]

ErSO Signaling Pathway









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